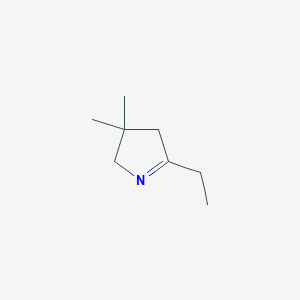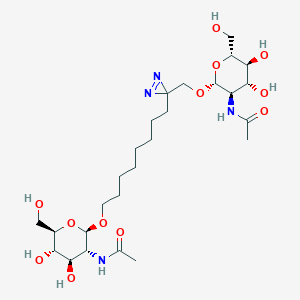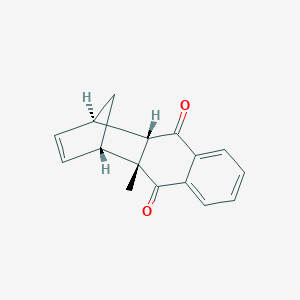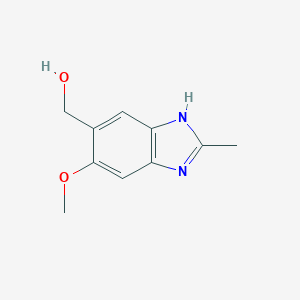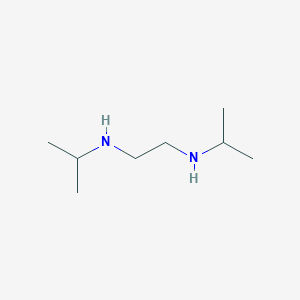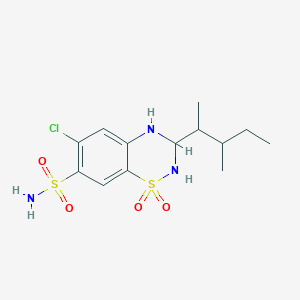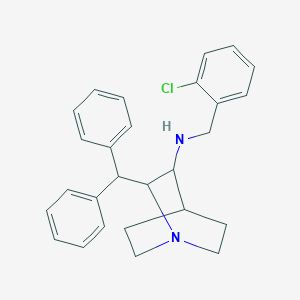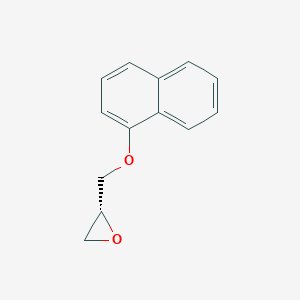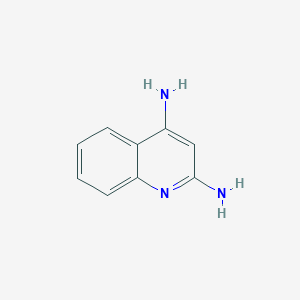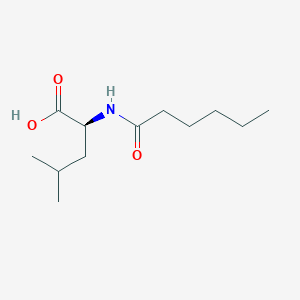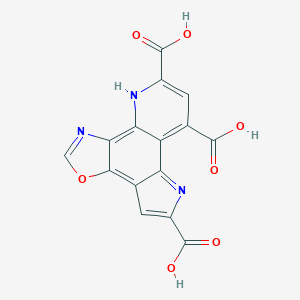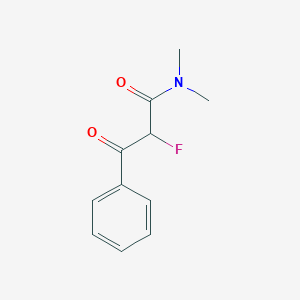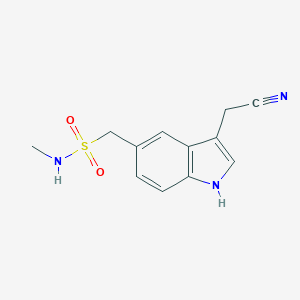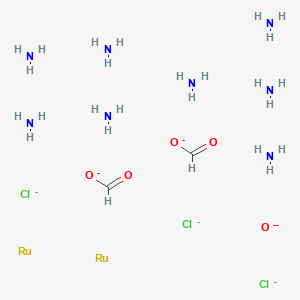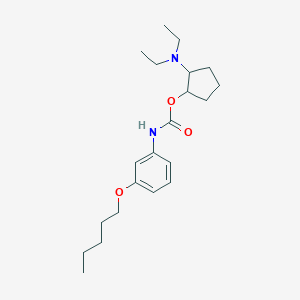
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is widely used in the medical field for its analgesic and anti-inflammatory properties.
作用機序
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX enzymes, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate reduces the production of prostaglandins, thereby reducing inflammation and pain.
生化学的および生理学的効果
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been shown to have both biochemical and physiological effects. It has been found to decrease the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are pro-inflammatory cytokines. It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory process. Physiologically, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been shown to reduce pain, swelling, and fever.
実験室実験の利点と制限
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. It is also effective in reducing inflammation and pain, making it a useful tool for studying inflammatory processes. However, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has some limitations. It can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results. It can also have off-target effects, which can lead to unintended consequences.
将来の方向性
There are several future directions for research on 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate. One area of interest is the development of new formulations that can enhance its therapeutic efficacy. Another area of interest is the investigation of its potential use in the treatment of other medical conditions, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the biochemical and physiological effects of 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, as well as its potential side effects and interactions with other drugs.
In conclusion, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate is a widely used NSAID that has been extensively studied for its therapeutic effects. It works by inhibiting COX enzymes, reducing the production of prostaglandins, and thereby reducing inflammation and pain. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, including the development of new formulations and investigation of its potential use in other medical conditions.
合成法
The synthesis of 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate involves the reaction of 2-amino-5-chlorobenzophenone with diethylamine in the presence of sodium ethoxide. The resulting product is then reacted with cyclopentanone to form 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate.
科学的研究の応用
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been extensively studied for its therapeutic effects in various medical conditions. It has been found to be effective in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory disorders. It has also been used in the treatment of acute pain, postoperative pain, and menstrual pain.
特性
CAS番号 |
147951-44-8 |
|---|---|
製品名 |
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate |
分子式 |
C21H34N2O3 |
分子量 |
362.5 g/mol |
IUPAC名 |
[2-(diethylamino)cyclopentyl] N-(3-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-4-7-8-15-25-18-12-9-11-17(16-18)22-21(24)26-20-14-10-13-19(20)23(5-2)6-3/h9,11-12,16,19-20H,4-8,10,13-15H2,1-3H3,(H,22,24) |
InChIキー |
YMAOYOXHPZIXHH-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCC2N(CC)CC |
正規SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCC2N(CC)CC |
同義語 |
2-diethylaminocyclopentyl 3-n-pentyloxy-phenylcarbamate 2-diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate K 1905 K 1905 hydrochloride K 1905, (trans)-isomer K-1905 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



